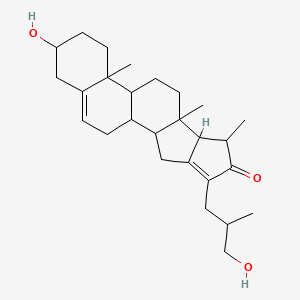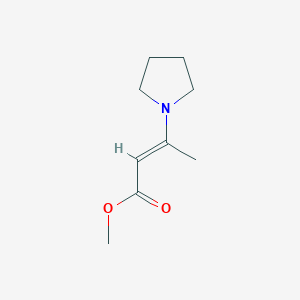![molecular formula C19H21N5O3S B12008852 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-75-3](/img/structure/B12008852.png)
2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with methoxy groups, a triazole ring, and an ethoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an ethoxyphenyl-substituted nitrile.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiol reagents under basic conditions.
Condensation with 2,3-Dimethoxybenzaldehyde: The final step involves the condensation of the synthesized triazole derivative with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.
Substitution: The methoxy groups on the benzaldehyde moiety can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound have been explored for their potential as enzyme inhibitors and antimicrobial agents. The triazole ring is known for its bioactivity, and modifications to the benzaldehyde and sulfanyl groups can enhance these properties.
Medicine
Medicinally, compounds containing the triazole ring and hydrazone linkage have shown promise in the treatment of various diseases, including cancer and infectious diseases. Research is ongoing to explore the therapeutic potential of this compound and its derivatives.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazone linkage may also play a role in binding to biological targets, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
- 2,4-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 2-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
- 4-Hydroxy-3-methoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
Uniqueness
The uniqueness of 2,3-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and sulfanyl groups provides opportunities for diverse chemical transformations and potential enhancements in bioactivity compared to similar compounds.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial applications
特性
CAS番号 |
624725-75-3 |
|---|---|
分子式 |
C19H21N5O3S |
分子量 |
399.5 g/mol |
IUPAC名 |
4-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5O3S/c1-4-27-15-10-8-13(9-11-15)18-21-22-19(28)24(18)23-20-12-14-6-5-7-16(25-2)17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+ |
InChIキー |
ODMGLQPHAOHXPU-UDWIEESQSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C(=CC=C3)OC)OC |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)

![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)





![2-[2-(1-Methylethylidene)hydrazino]benzoic acid](/img/structure/B12008835.png)

![(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12008844.png)

![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008856.png)

